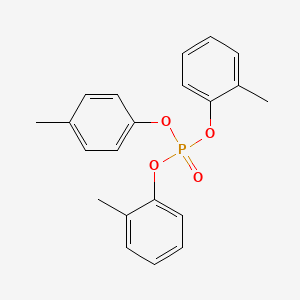
Bis(o-cresyl) p-Cresyl Phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(o-cresyl) p-Cresyl Phosphate is an organophosphate compound widely used as a flame retardant in various industrial applications.
Méthodes De Préparation
The synthesis of Bis(o-cresyl) p-Cresyl Phosphate involves the reaction of cresol with phosphorus oxychloride in the presence of a catalyst. The reaction conditions typically include a temperature range of 50-100°C and a reaction time of several hours. Industrial production methods often involve continuous processes to ensure high yield and purity .
Analyse Des Réactions Chimiques
Bis(o-cresyl) p-Cresyl Phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo substitution reactions with nucleophiles, leading to the formation of different organophosphate compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Bis(o-cresyl) p-Cresyl Phosphate has several scientific research applications:
Chemistry: It is used as a flame retardant additive in polymers and resins.
Biology: Studies have explored its effects on biological systems, particularly its potential neurotoxicity.
Medicine: Research has investigated its potential use in drug delivery systems.
Industry: It is widely used in the manufacturing of flame-retardant materials, lubricants, and hydraulic fluids.
Mécanisme D'action
The mechanism of action of Bis(o-cresyl) p-Cresyl Phosphate involves its interaction with molecular targets such as enzymes and receptors. It can inhibit acetylcholinesterase, leading to the accumulation of acetylcholine in synapses and resulting in neurotoxic effects. The pathways involved include the inhibition of cholinergic neurotransmission and the induction of oxidative stress .
Comparaison Avec Des Composés Similaires
Bis(o-cresyl) p-Cresyl Phosphate is similar to other organophosphate compounds such as:
Tricresyl Phosphate: Used as a plasticizer and flame retardant.
Triphenyl Phosphate: Used as a flame retardant and plasticizer.
Trixylyl Phosphate: Used as a flame retardant and lubricant additive.
What sets this compound apart is its specific structure, which provides unique flame-retardant properties and potential neurotoxic effects.
Propriétés
Formule moléculaire |
C21H21O4P |
|---|---|
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
bis(2-methylphenyl) (4-methylphenyl) phosphate |
InChI |
InChI=1S/C21H21O4P/c1-16-12-14-19(15-13-16)23-26(22,24-20-10-6-4-8-17(20)2)25-21-11-7-5-9-18(21)3/h4-15H,1-3H3 |
Clé InChI |
JNTXWMBTWZTKRP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2C)OC3=CC=CC=C3C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-pent-2-en-3-yl]morpholine](/img/structure/B13848911.png)
![(9R,13S,14R,18S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol](/img/structure/B13848914.png)
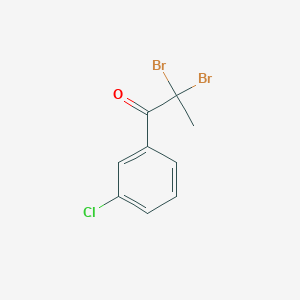

![N-[[3-(4-Chlorophenoxy)phenyl]methyl]-4-[3-(dimethylamino)propoxy]benzeneethanamine Trifluoroacetate](/img/structure/B13848933.png)
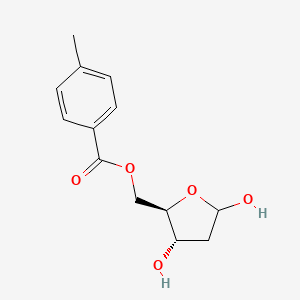
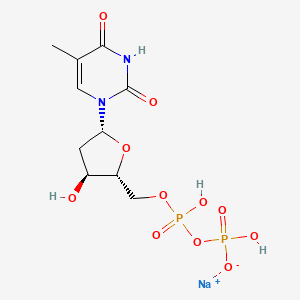
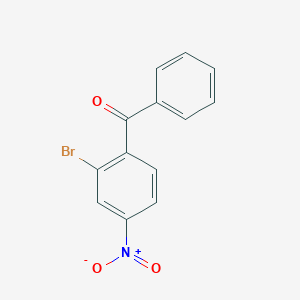
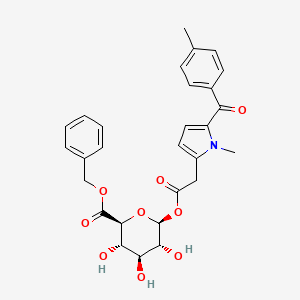
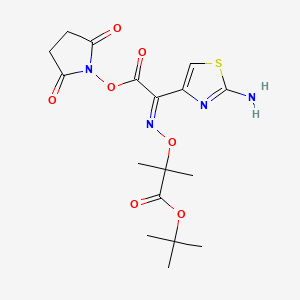

![[(E,2S,3R)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-hydroxyoctadec-4-enyl] dihydrogen phosphate](/img/structure/B13848981.png)

![3-[(2,2-Dimethyl-[1,3]dioxolan-4-yl)methoxy]propionitrile](/img/structure/B13848991.png)
